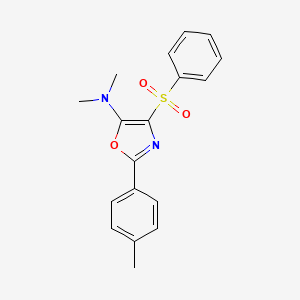

4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Description

4-(Benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a complex organic compound characterized by its unique molecular structure This compound is part of the oxazole class, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms

Properties

IUPAC Name |

4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-13-9-11-14(12-10-13)16-19-17(18(23-16)20(2)3)24(21,22)15-7-5-4-6-8-15/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOOGHQQTQIBEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)N(C)C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine typically involves multiple steps, starting with the formation of the oxazole ring. One common method includes the cyclization of a suitable precursor, such as a β-amino acid derivative, under acidic conditions. The reaction may require the use of strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow reactors and automated systems might be employed to maintain consistency and efficiency in the manufacturing process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The benzenesulfonyl group can be oxidized to form sulfonic acids.

Reduction: The oxazole ring can be reduced to form a corresponding amine.

Substitution: The methyl group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Halogenation reagents like bromine (Br₂) or chlorination reagents like thionyl chloride (SOCl₂).

Major Products Formed:

Oxidation: 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-sulfonic acid.

Reduction: 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine (reduced form).

Substitution: 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-chlorophenyl)-1,3-oxazol-5-amine (chlorinated form).

Scientific Research Applications

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it a candidate for drug development. Research has indicated that sulfonamide derivatives often exhibit antimicrobial properties, which can be attributed to their ability to inhibit bacterial folate synthesis.

Case Study : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that similar sulfonamide compounds showed significant antibacterial activity against a range of pathogens, suggesting that 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine could possess comparable effects .

Anticancer Research

Sulfonamide derivatives have been investigated for their anticancer properties. The oxazole ring is known to enhance the bioactivity of compounds by improving their interaction with cellular targets.

Case Study : Research highlighted in the Journal of Medicinal Chemistry found that certain oxazole-containing sulfonamides exhibited selective cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic is particularly valuable in designing drugs targeting diseases like diabetes and obesity.

Case Study : A publication in European Journal of Medicinal Chemistry reported that structurally similar compounds inhibited carbonic anhydrase, an enzyme implicated in various physiological processes. Such findings suggest that our compound may also exhibit enzyme inhibition properties .

Data Tables

Mechanism of Action

The mechanism by which 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

4-(Methylsulfonyl)benzenesulfonyl chloride

4-(Bromophenyl) 4-methylbenzenesulfonate

1-bromo-4-(4-methylphenyl)sulfonyloxy-benzene

Uniqueness: 4-(Benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine stands out due to its specific structural features, such as the presence of the oxazole ring and the combination of benzenesulfonyl and dimethyl groups. These features may confer unique chemical properties and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

The compound 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine is a member of the oxazole class of compounds, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C16H18N2O2S

- Molecular Weight : 306.39 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antitumor Activity : Studies indicate that compounds with similar structures exhibit significant antitumor properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For example, related oxazole derivatives have shown efficacy against breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Properties : The sulfonamide moiety present in the compound suggests potential antimicrobial activity. Compounds containing benzenesulfonamide groups have been documented to exhibit antibacterial effects by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis .

- Enzyme Inhibition : The compound may also act as an inhibitor of specific enzymes involved in tumor progression and inflammation, similar to other sulfonamide derivatives that target carbonic anhydrases or proteases .

Biological Activity Data Table

| Activity Type | Cell Lines/Organisms | IC50 Values (µM) | Mechanism |

|---|---|---|---|

| Antitumor | HCC827 (Lung Cancer) | 6.26 ± 0.33 | Apoptosis induction |

| Antitumor | NCI-H358 (Lung Cancer) | 6.48 ± 0.11 | Cell cycle arrest |

| Antimicrobial | E. coli | 15.00 ± 2.00 | Dihydropteroate synthase inhibition |

| Enzyme Inhibition | Carbonic Anhydrase | Not specified | Enzyme inhibition |

Case Studies

- Antitumor Efficacy in Lung Cancer : A study evaluating the antitumor effects of related oxazole compounds demonstrated that these agents significantly reduced cell viability in lung cancer cell lines (IC50 values around 6 µM). The mechanism was attributed to the induction of apoptotic pathways and disruption of mitochondrial membrane potential .

- Antibacterial Activity Assessment : In vitro assays conducted against various bacterial strains revealed that compounds similar to this compound exhibited notable antibacterial activity with IC50 values indicating effective inhibition of bacterial growth at low concentrations .

- In Vivo Studies : Preliminary animal studies indicated that administration of oxazole derivatives resulted in significant tumor size reduction in xenograft models, supporting their potential use as therapeutic agents in oncology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(benzenesulfonyl)-N,N-dimethyl-2-(4-methylphenyl)-1,3-oxazol-5-amine?

- Methodological Answer : Cyclization of substituted benzoic acid hydrazides using phosphorous oxychloride (POCl₃) at 120°C is a common approach for analogous oxazole derivatives. For example, cyclization under reflux conditions with POCl₃ yields structurally similar 1,3-oxazole compounds . Optimization of solvent choice (e.g., methanol) and catalyst (e.g., acetic acid) can improve reaction efficiency and purity .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches near 1350–1150 cm⁻¹) .

- NMR Spectroscopy : Confirms substituent positions (e.g., dimethylamine protons at δ 2.8–3.2 ppm) .

- X-ray Crystallography : Resolves precise molecular geometry, such as dihedral angles between the oxazole and benzenesulfonyl groups (e.g., 16.83° in related sulfonamide derivatives) .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Oxazole derivatives exhibit antimicrobial and anticancer properties. Initial screening using Daphnia magna cytotoxicity assays (LC₅₀ values) provides rapid toxicity profiles. For example, sulfonamide-containing oxazoles show dose-dependent effects in crustacean models .

Advanced Research Questions

Q. How can experimental design address structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified sulfonyl or methylphenyl groups to assess their impact on bioactivity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins like kinases or enzymes .

- Crystallographic Correlation : Compare X-ray data of active vs. inactive analogs to identify critical structural motifs (e.g., planar oxazole rings enhance π-π stacking) .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Compare experimental conditions (e.g., cell lines, concentrations) across studies. For instance, discrepancies in IC₅₀ values may arise from differences in mammalian vs. invertebrate models .

- Meta-Analysis : Aggregate data from multiple sources to identify trends. A 2021 review of sulfonamide-oxazole hybrids highlighted consistent anticancer activity against breast cancer cell lines (MCF-7) despite variable potency .

Q. What advanced methodologies elucidate the mechanism of action for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure competitive binding to enzymes like carbonic anhydrase using fluorometric assays .

- Cellular Pathway Analysis : Employ RNA sequencing to identify differentially expressed genes in treated vs. untreated cells (e.g., apoptosis-related genes like BAX or BCL-2) .

Q. How can synthesis be optimized for higher yield and scalability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.